

Abltide as a Substrate for c-Abl Kinase: A Technical Guide

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Compound of Interest		
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Introduction

The c-Abl (Abelson murine leukemia viral oncogene homolog 1) kinase is a non-receptor tyrosine kinase that plays a pivotal role in a variety of cellular processes, including cell growth, proliferation, differentiation, adhesion, migration, and stress responses.[1][2] Dysregulation of c-Abl activity is implicated in several human diseases, most notably in chronic myeloid leukemia (CML), where the formation of the Bcr-Abl fusion protein results in a constitutively active kinase.[1] Consequently, c-Abl is a significant target for therapeutic intervention.

Abltide is a synthetic peptide that serves as an optimal substrate for the c-Abl kinase.[1] Its sequence is derived from the C-terminus of the c-Abl protein itself.[3] Due to its high affinity and specificity for c-Abl, **Abltide** is widely utilized in in vitro kinase assays to determine the enzymatic activity of c-Abl and to screen for potential inhibitors. This technical guide provides an in-depth overview of **Abltide** as a substrate for c-Abl kinase, including its biochemical properties, detailed experimental protocols for its use in various assay formats, and a summary of key quantitative data.

Abltide: The Peptide Substrate

The amino acid sequence of **Abltide** can vary slightly between different commercial suppliers, but the most commonly cited sequences are:



- EAIYAAPFAKKK[3]
- KKGEAIYAAPFA-NH2[4][5][6][7]

The core recognition motif for c-Abl phosphorylation is centered around the tyrosine (Y) residue.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of **Abltide** with c-Abl kinase and the inhibitory effects of imatinib, a well-characterized c-Abl inhibitor, determined using **Abltide**-based assays.

Table 1: Kinetic Parameters of c-Abl Kinase with Abltide Substrate

Parameter	Value	Conditions	Reference
Km	4 μM - 21 μM	Varies by study	[8]
KD	69.9 ± 13.0 μM	Nanopore tweezer analysis	[9]

Table 2: IC50 Values of Imatinib against c-Abl Kinase using Abltide-based Assays

Inhibitor	IC50	Assay Conditions	Reference
Imatinib	0.3 μΜ	BacKin assay	[8]
Imatinib	0.4 μΜ	IMAP assay with AblTide substrate	[10]
Imatinib	0.6 μΜ	Cell-free assay	[1]
Imatinib	28.91 nM	ABL (T315I) Kinase Assay with 5µM ATP	[11]

Experimental Protocols



A variety of assay formats can be employed to measure the phosphorylation of **Abltide** by c-Abl kinase. Below are detailed methodologies for three common approaches.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

- Recombinant c-Abl enzyme
- · Abltide peptide
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare the Kinase Reaction:
 - In a well of a microplate, combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound (inhibitor) at the desired concentrations.
- Initiate the Reaction:
 - Add a mixture of **Abltide** and ATP to the well to start the kinase reaction. Final concentrations are typically in the range of 0.2 μg/μl **Abltide** and 5 μM ATP.
- Incubation:
 - Incubate the reaction at room temperature for 60 minutes.
- Stop the Reaction and Deplete ATP:



- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Generate Luminescent Signal:
 - Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Detection:
 - Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.

Radiometric Kinase Assay ([y-33P]-ATP)

This classic method measures the direct incorporation of a radiolabeled phosphate from ATP onto the **Abltide** substrate.

Materials:

- Recombinant c-Abl enzyme
- Abltide peptide (e.g., EAIYAAPFAKKK)
- Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
- [y-33P]-ATP
- Phosphoric acid (0.5% and 0.425%)
- Methanol
- Filter paper (e.g., P81 phosphocellulose paper)
- Scintillation counter



Procedure:

- Prepare the Kinase Reaction:
 - In a microcentrifuge tube, combine the kinase reaction buffer, recombinant c-Abl enzyme, and 50 μM Abltide.
- Initiate the Reaction:
 - Add a mixture of MgAcetate and [y-33P]-ATP to start the reaction.
- Incubation:
 - Incubate the reaction mixture for 40 minutes at room temperature.
- Stop the Reaction:
 - Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
- Capture the Phosphorylated Substrate:
 - Spot an aliquot of the reaction mixture onto a filter paper.
- · Washing:
 - Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid to remove unincorporated [y-33P]-ATP.
 - Perform a final wash with methanol.
- Detection:
 - Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

Fluorescence-Based Kinase Assay (TAMRA-Abltide)

This assay often utilizes a fluorescently labeled **Abltide** (e.g., TAMRA-**Abltide**) and can be adapted to various detection methods, such as fluorescence polarization or mobility shift assays.



Materials:

- Recombinant c-Abl enzyme
- TAMRA-labeled **Abltide** (e.g., 5-TAMRA-KKGEAIYAAPFA-NH2)
- ATP
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Detection system (e.g., fluorescence polarization plate reader or gel electrophoresis equipment)

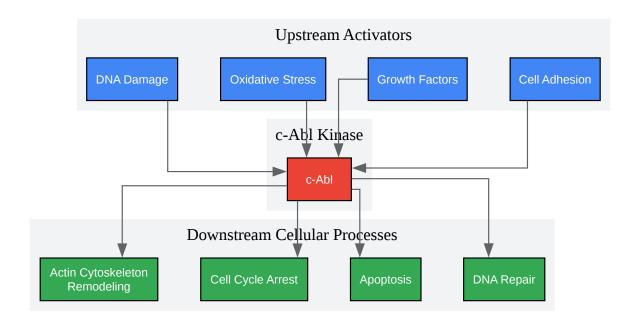
Procedure (Example using Fluorescence Polarization):

- Prepare the Kinase Reaction:
 - In a suitable microplate (e.g., black, low-binding), combine the kinase assay buffer,
 recombinant c-Abl enzyme, and the test compound.
- Initiate the Reaction:
 - Add a mixture of TAMRA-Abltide and ATP to start the reaction.
- Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the Reaction (Optional):
 - The reaction can be stopped by adding a solution containing EDTA.
- Detection:
 - Measure the fluorescence polarization of the sample. Phosphorylation of the TAMRA-Abltide will result in a change in its molecular weight and shape, leading to a change in the fluorescence polarization signal.



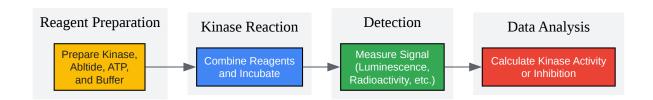
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving c-Abl and a typical experimental workflow for a c-Abl kinase assay.



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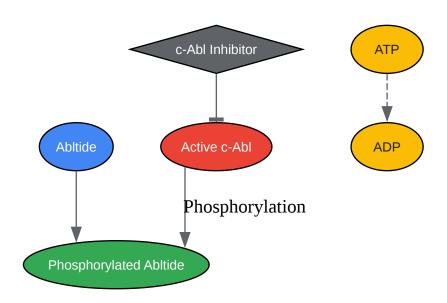
Caption: Overview of c-Abl signaling pathways.



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Caption: General workflow for a c-Abl kinase assay.





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Caption: Logical relationship of components in a c-Abl kinase assay.

Conclusion

Abltide is an indispensable tool for the in vitro study of c-Abl kinase activity. Its high affinity and specificity make it an ideal substrate for a variety of assay formats, enabling robust and reproducible measurements of enzyme kinetics and inhibitor potency. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on the c-Abl kinase and its role in health and disease. The continued use of **Abltide** in these assays will undoubtedly contribute to the development of novel and more effective therapies targeting c-Abl-driven pathologies.

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